TAG is a synthetic compound not found naturally. Researchers use it as a model compound to study the structure, function, and interactions of guanosine in biological systems []. Due to the presence of acetyl groups, TAG is more lipophilic (fat-soluble) compared to guanosine, allowing it to pass through cell membranes more easily. This property makes TAG a valuable tool for delivering guanosine or guanosine-based drugs into cells.
The structure of TAG consists of two main components:
TAG can be synthesized from guanosine by reacting it with acetic anhydride in the presence of a catalyst, such as pyridine.
Guanosine + 3(CH3CO)2O -> TAG + 3CH3COOH
TAG can be deacetylated back to guanosine under basic or acidic conditions.
TAG can participate in various reactions typical of nucleosides, such as phosphorylation and glycosylation, depending on the research application [].
Data on specific reaction rates and conditions might be available in specialized scientific literature.
Not reported due to decomposition at high temperatures [].
Slightly soluble in dimethyl sulfoxide (DMSO) [].
Stable under acidic conditions. Can be deacetylated under basic conditions [].